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molecular formula C12H12F3NO B8689887 3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 72851-51-5

3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No. B8689887
M. Wt: 243.22 g/mol
InChI Key: RCSHAIWHCDGOQH-UHFFFAOYSA-N
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Patent
US04236005

Procedure details

A mixture of 35 g. of o-trifluoromethylacetophenone in 35 ml. of dimethylformamide dimethylacetal is refluxed for 8 hours under anhydrous conditions and then evaporated to a yellow oil. Bulb to bulb distillation gives the desired product as a thick yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:11])[CH3:10].CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>>[CH3:16][N:17]([CH3:19])[CH:18]=[CH:10][C:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:2]([F:12])([F:13])[F:1])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C(C)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 35 g
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil
DISTILLATION
Type
DISTILLATION
Details
Bulb to bulb distillation

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=C(C=CC=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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